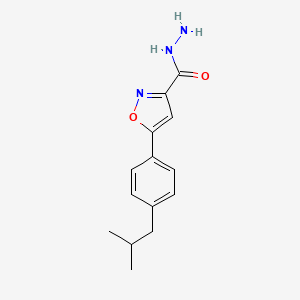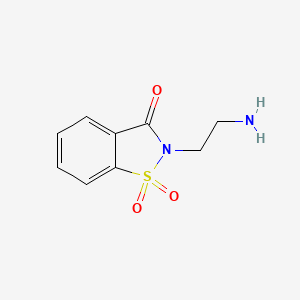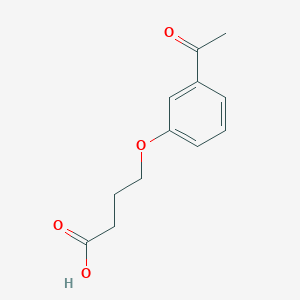
4-(3-Acetylphenoxy)butanoic acid
Descripción general
Descripción
4-(3-Acetylphenoxy)butanoic acid is a chemical compound with the CAS Number: 756485-02-6 . It has a molecular weight of 222.24 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound is linked to the development of antibody-drug conjugates (ADCs). It is used as a linker to connect the antibody to the cytotoxic drug . The linker is stable in physiological buffers (pH 7.4) and the acid-labile hydrazone moiety releases the cytotoxic drug in an acidic pH environment such as found in lysosomes .Molecular Structure Analysis
The IUPAC name for this compound is 1S/C12H14O4/c1-9(13)10-4-2-5-11(8-10)16-7-3-6-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) . The InChI key for this compound is XGZBCEWPYFSMNG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a linker in ADCs. The acid-labile hydrazone moiety of the linker undergoes a reaction in an acidic environment, releasing the cytotoxic drug .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.24 .Mecanismo De Acción
Target of Action
It is known that this compound is used as a linker in the formation of antibody-drug conjugates (adcs) . In this context, the target would be the specific antigen that the antibody component of the ADC is designed to bind to .
Biochemical Pathways
Once the cytotoxic drug is released inside the cell, it can interfere with various biochemical pathways, leading to cell death . The specific pathways affected would depend on the nature of the drug attached to the ADC .
Pharmacokinetics
The pharmacokinetics of 4-(3-Acetylphenoxy)butanoic acid as part of an ADC would be influenced by several factors, including the properties of the antibody and the drug, as well as the design of the linker . The linker needs to provide sufficient stability during systemic circulation but allow for the rapid and efficient release of the cytotoxic drug in an active form inside the tumor cells .
Result of Action
The ultimate result of the action of an ADC containing this compound is the selective killing of cancer cells . By delivering the cytotoxic drug specifically to cancer cells, ADCs aim to maximize therapeutic efficacy while minimizing side effects .
Action Environment
The action of this compound as part of an ADC can be influenced by various environmental factors. For instance, the pH-sensitive nature of the hydrazone linkage means that the release of the drug is dependent on the acidic environment of the lysosome . Additionally, factors such as the expression level of the target antigen and the presence of multidrug resistance proteins can also affect the efficacy of the ADC .
Safety and Hazards
The safety information for 4-(3-Acetylphenoxy)butanoic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for 4-(3-Acetylphenoxy)butanoic acid are primarily related to its use in ADCs. There is ongoing research into improving the efficacy and reducing the toxicity of ADCs . The development of novel organic synthesis methods can help solve the problems of traditional linker technology .
Análisis Bioquímico
Biochemical Properties
4-(3-Acetylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in the context of antibody-drug conjugates (ADCs). It is used as a linker in ADCs, providing a stable linkage between cytotoxic drugs and antibodies. The compound interacts with surface-exposed lysine residues of antibodies through an amide bond and forms an acylhydrazone linkage with N-acetyl-γ-calicheamicin dimethylhydrazide . This interaction is crucial for the stability and efficacy of ADCs, as it allows for the targeted delivery of cytotoxic drugs to cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death. This targeted approach minimizes damage to healthy cells and reduces side effects. The compound influences cell signaling pathways, gene expression, and cellular metabolism by ensuring the efficient release of cytotoxic drugs within the target cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms an acylhydrazone linkage with N-acetyl-γ-calicheamicin dimethylhydrazide, which is stable in physiological buffers but cleaves in acidic environments such as lysosomes and endosomes . This cleavage releases the cytotoxic drug, which then induces DNA damage and cell death. The stability of the linkage in physiological conditions and its cleavage in acidic environments are key to the compound’s effectiveness in targeted drug delivery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable in physiological buffers (pH 7.4) but undergoes hydrolysis in acidic environments (pH 4-6), such as lysosomes and endosomes . This property ensures that the cytotoxic drug is released only within the target cells, minimizing systemic toxicity. Long-term studies have shown that the compound maintains its stability and efficacy over extended periods, making it a reliable component in ADCs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is effective at delivering cytotoxic drugs to cancer cells at various dosages, with minimal toxicity to healthy cells . At high doses, there may be adverse effects, including systemic toxicity and damage to healthy tissues. It is crucial to determine the optimal dosage to maximize efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the stability and release of cytotoxic drugs in ADCs. The compound interacts with enzymes such as lysosomal hydrolases, which cleave the acylhydrazone linkage in acidic environments . This interaction is essential for the targeted release of the cytotoxic drug within cancer cells, ensuring its effectiveness in killing cancer cells while sparing healthy cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with antibodies and lysosomal hydrolases. The compound is transported to lysosomes and endosomes, where it undergoes cleavage to release the cytotoxic drug . This targeted distribution ensures that the drug is delivered specifically to cancer cells, reducing systemic toxicity and improving therapeutic outcomes.
Subcellular Localization
This compound is localized primarily in lysosomes and endosomes within cells. The compound’s acylhydrazone linkage is cleaved in these acidic compartments, releasing the cytotoxic drug . This subcellular localization is crucial for the compound’s effectiveness in targeted drug delivery, as it ensures that the cytotoxic drug is released only within the target cells, minimizing damage to healthy cells.
Propiedades
IUPAC Name |
4-(3-acetylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-2-5-11(8-10)16-7-3-6-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBCEWPYFSMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301189 | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756485-02-6 | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756485-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



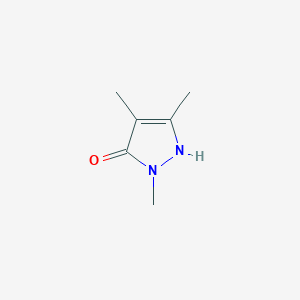
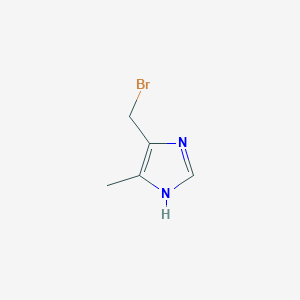
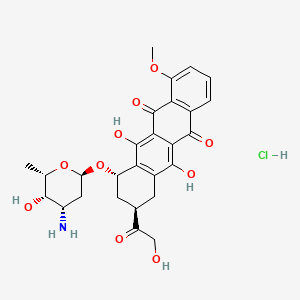
![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
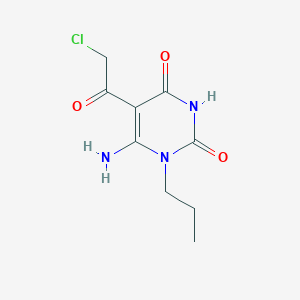
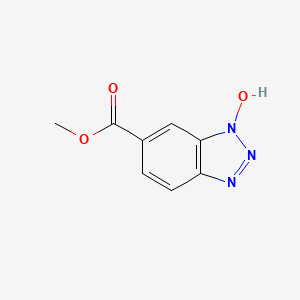
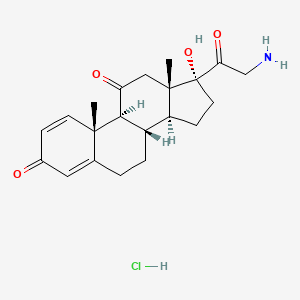
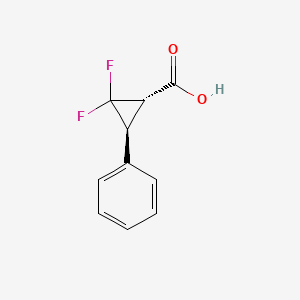
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
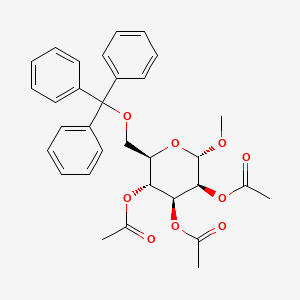
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole](/img/structure/B3434089.png)
